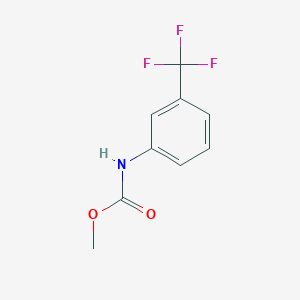

Methyl m-trifluoromethylcarbanilate

Beschreibung

Contextual Overview of Carbamate (B1207046) Compounds in Chemical Research

Carbamates, characterized by the functional group R₂NC(O)OR', are a significant class of organic compounds derived from the unstable carbamic acid. mdpi.com Structurally, they can be considered hybrids of esters and amides, a combination that confers considerable chemical and proteolytic stability. fluorochem.co.ukcabidigitallibrary.org This stability is a key reason for their widespread use in various fields of chemical research and industry.

In synthetic organic chemistry, the carbamate linkage is famously used in some of the most common amine protecting groups, such as Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), which are fundamental in peptide synthesis. mdpi.com Beyond synthesis, carbamates are integral to the design of therapeutic agents and agrochemicals. fluorochem.co.uksigmaaldrich.com The carbamate moiety is a key structural motif in many drugs and prodrugs approved by regulatory bodies like the FDA and EMA. cabidigitallibrary.org Its ability to modulate interactions with biological targets like enzymes and receptors, coupled with its stability and capacity to permeate cell membranes, makes it a valuable component in medicinal chemistry. fluorochem.co.ukcabidigitallibrary.org Furthermore, carbamates are used industrially as precursors for polyurethane plastics and in the manufacturing of pesticides, fungicides, and herbicides. mdpi.comsigmaaldrich.com

Significance of Trifluoromethylphenyl Moieties in Organic Chemistry

The incorporation of a trifluoromethyl (-CF₃) group, particularly on a phenyl ring, is a critical strategy in modern organic and medicinal chemistry. nih.govnih.gov The -CF₃ group possesses a unique combination of properties that can profoundly influence a molecule's characteristics. It is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms, which can alter a molecule's reactivity and binding interactions. nih.govnih.gov

One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF₃ group resistant to metabolic degradation by enzymes, which can prolong a drug's half-life. nih.gov This group also increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a compound's ability to cross biological membranes. nih.govnih.gov The steric size of the -CF₃ group, larger than hydrogen but comparable to a chlorine atom, allows it to act as a bioisostere, replacing other atoms or groups to fine-tune a molecule's fit into a biological target's binding site, potentially increasing affinity and selectivity. nih.gov This strategic use of trifluoromethylphenyl moieties is evident in numerous FDA-approved drugs for a wide range of diseases. tcichemicals.com

Research Landscape and Gaps for Methyl m-trifluoromethylcarbanilate

Despite the broad importance of both carbamates and trifluoromethylphenyl moieties, dedicated research on the specific compound this compound is notably limited in publicly accessible scientific literature. The compound is commercially available from chemical suppliers, indicating its use as a reagent or building block in synthesis. fluorochem.co.uk However, a comprehensive body of research detailing its specific applications, reaction kinetics, or unique properties is not apparent.

The primary research gap is the absence of studies focusing on its potential as a specialized intermediate or as a final active molecule. While research exists for structurally related compounds—such as those used in the synthesis of the insecticide Indoxacarb or the drug Cinacalcet—this compound itself remains largely uncharacterized in functional studies. cabidigitallibrary.orgresearchgate.net Its existence as a commercial product suggests it is likely utilized in proprietary industrial synthesis or as-yet-unpublished discovery research. Future research could focus on exploring its utility as a precursor for novel pharmaceuticals or agrochemicals, leveraging the known benefits of its constituent chemical groups.

Physicochemical Data for this compound

| Property | Value |

| IUPAC Name | methyl [3-(trifluoromethyl)phenyl]carbamate |

| CAS Number | 23575-33-9 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Melting Point | Data not readily available in literature |

| Boiling Point | Data not readily available in literature |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWBPKDKRPCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171801 | |

| Record name | Methyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18584-93-5 | |

| Record name | Methyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Methyl M Trifluoromethylcarbanilate

Established Synthetic Routes for Methyl m-trifluoromethylcarbanilate (e.g., carbamate (B1207046) formation from anilines and methyl chloroformate)

The most conventional and widely established method for synthesizing this compound involves the reaction of 3-(trifluoromethyl)aniline (B124266) with methyl chloroformate. This reaction is a classic example of N-acylation, where the nucleophilic amine group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the chloroformate.

The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed during the reaction. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium bicarbonate. The choice of solvent and base can influence the reaction rate and the purity of the final product. The general scheme for this reaction is as follows:

Reactants: 3-(Trifluoromethyl)aniline and Methyl Chloroformate

Base (Scavenger): Pyridine, Triethylamine, or Sodium Bicarbonate

Solvent: Dichloromethane, Toluene, or Tetrahydrofuran (THF)

Product: this compound

Byproduct: Hydrochloride salt of the base (e.g., Pyridinium chloride)

This method is favored for its straightforward procedure, high yields, and the ready availability of the starting materials. However, the use of methyl chloroformate, a toxic and corrosive reagent, necessitates careful handling and safety precautions.

Investigation of Novel Synthetic Approaches and Catalysis in Carbanilate Formation

In response to the hazards associated with traditional reagents like phosgene (B1210022) and its derivatives (e.g., chloroformates), significant research has been directed towards developing safer and more efficient catalytic methods for carbanilate synthesis. These novel approaches often utilize alternative carbonyl sources and transition metal catalysts.

One innovative route involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, such as methanol. This method provides direct access to N-aryl carbamates. The use of aryl triflates can expand the substrate scope, allowing for the synthesis of a broad range of carbamate products in good yields under relatively mild conditions. rsc.org

Another catalytic strategy is the reductive methoxycarbonylation of nitroaromatic compounds. For instance, nitroarenes can be converted into the corresponding carbamates using dimethyl carbonate (DMC) as both a green reagent and solvent. A study demonstrated the use of Mo(CO)₆ as a promoter, where the choice of base could selectively favor the formation of either the carbamate or its N-methylated derivative. mdpi.com Using potassium phosphate (B84403) (K₃PO₄) as the base favored the carbamate, while 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) promoted the formation of the N-methyl carbamate. mdpi.com

Furthermore, methods using carbon dioxide (CO₂) as a C1 building block have gained attention. A cesium-promoted synthesis allows for the reaction of an amine, CO₂, and an organic electrophile in an anhydrous solvent to produce carbamates in high yields at mild temperatures. chemicalbook.com The proposed mechanism involves the in-situ generation of a highly nucleophilic "naked" amide anion by the cesium base, which then reacts with CO₂. chemicalbook.com

| Catalytic Method | Catalyst/Promoter | Carbonyl Source | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Palladium Complex | Sodium Cyanate | Allows use of aryl chlorides/triflates; broad substrate scope. rsc.org |

| Reductive Methoxycarbonylation | Mo(CO)₆ | Dimethyl Carbonate (DMC) | Green reagent (DMC); product selectivity controlled by base. mdpi.com |

| Cesium-Promoted Synthesis | Cesium Carbonate | Carbon Dioxide (CO₂) | High yields at mild temperatures; utilizes CO₂. chemicalbook.com |

Process Optimization and Scale-Up Considerations in this compound Synthesis

Optimizing the synthesis of this compound for industrial-scale production involves careful consideration of reaction parameters to maximize yield and purity while ensuring process safety and cost-effectiveness.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, including carbamates. tdcommons.org This methodology offers significant advantages over traditional batch processing, such as superior heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for integrating in-line analysis and purification. tdcommons.org

A continuous flow process for carbamate synthesis has been developed using carbon dioxide, amines, and alkyl halides. orgsyn.orgchemspider.com In one approach, DBU is used as a base to facilitate the reaction between the amine and CO₂ to form an ionic intermediate, which then reacts with an alkyl halide in a coil reactor. orgsyn.org This method avoids the need for metal catalysts and allows for rapid synthesis, with desired compounds obtained in minutes with good to excellent yields. orgsyn.orgchemspider.com

Another flow process couples a Curtius rearrangement with biocatalysis to produce carbamate products. sielc.com A backpressure regulator can be used to superheat the reaction mixture, ensuring the rapid conversion of the isocyanate intermediate into the desired carbamate. sielc.com These flow systems demonstrate the potential for safer, more efficient, and scalable production of carbamates. sielc.com

The yield and purity of this compound are highly dependent on various reaction parameters. In both batch and flow synthesis, the choice of solvent, temperature, reaction time, and the stoichiometry of reagents are critical.

In continuous flow systems, the flow rates of the reactants and the residence time within the reactor are key parameters to optimize. For example, in a CO₂-based continuous synthesis of carbamates, it was found that increasing the CO₂ flow rate from 1.5 mL/min to 3.6 mL/min increased the conversion from 58% to 78%. orgsyn.org A further increase to 6.0 mL/min was favorable as it significantly decreased the formation of an N-alkylated byproduct. orgsyn.org

The following table summarizes the impact of key parameters in a representative continuous flow carbamate synthesis:

| Parameter | Observation | Impact on Yield/Purity |

|---|---|---|

| CO₂ Flow Rate | Increased from 1.5 to 6.0 mL/min | Increased conversion and reduced byproduct formation. orgsyn.org |

| Reaction Temperature | Superheating to 120 °C (in Curtius rearrangement) | Ensured full and rapid conversion of the isocyanate intermediate. sielc.com |

| Base Selection (in Reductive Carbonylation) | K₃PO₄ vs. DBU | Controlled selectivity between carbamate and N-methyl carbamate products. mdpi.com |

| Solvent | Anhydrous solvents in Cesium-promoted synthesis | Crucial for the formation of the highly reactive "naked" amide anion. chemicalbook.com |

Synthesis and Characterization of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key area of research for developing new compounds with tailored properties. This involves the strategic functionalization and structural modification of the parent molecule.

Functionalization can be achieved either by modifying the starting material, 3-(trifluoromethyl)aniline, before carbamate formation or by reacting the pre-formed this compound.

One common strategy is the modification of the aromatic ring. For example, the precursor 3-(trifluoromethyl)aniline can be brominated to introduce a bromine atom onto the ring. A specific procedure using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a mild brominating agent allows for the synthesis of 4-bromo-3-(trifluoromethyl)aniline. This brominated aniline can then be converted into the corresponding bromo-substituted carbamate derivative, such as Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate, which serves as a handle for further cross-coupling reactions.

Another approach involves reactions at the carbamate's nitrogen atom. While the N-H proton of this compound is less reactive than the initial aniline, it can undergo further reactions under specific conditions. For example, reaction with phosgene or its equivalents can lead to N-functionalized products like Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate, an analog where the nitrogen atom is further acylated. chemspider.com

The synthesis of analogs can also involve changing the core structure. For instance, reacting 4-trifluoromethylphenylhydrazine (an analog of the aniline precursor) with 2-acetyl-1,3-indanedione leads to the formation of complex heterocyclic derivatives like 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. orgsyn.org Such syntheses demonstrate how the trifluoromethylphenylamine moiety can be incorporated into more complex molecular scaffolds.

Characterization of these new derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis to confirm their structure and purity. orgsyn.org

Byproduct Formation and Mitigation in Derivative Synthesis

The synthesis of derivatives of this compound, particularly those involving multi-step reaction sequences, is susceptible to the formation of various byproducts that can impact the final product's yield and purity. These byproducts can arise from side reactions of the starting materials, intermediates, or the final product itself.

In the synthesis of the related herbicide phenmedipham (B1680312), which involves the reaction of methyl N-(3-hydroxyphenyl) carbamate with m-tolyl isocyanate, several impurities have been identified and characterized. tudublin.ie The formation of these impurities can be influenced by the reaction conditions and the purity of the starting materials.

One significant challenge is the potential for side reactions if the intermediate from the first stage is not isolated before proceeding to the next step. tudublin.ie This can lead to the formation of an impurity and a consequently low yield of the desired product. tudublin.ie

To mitigate byproduct formation, several strategies can be employed:

Temperature Control: Maintaining a low reaction temperature, ideally between 10-20°C, can suppress the rate of side reactions that lead to byproduct formation. google.com

Reagent Stoichiometry: Careful control of the molar ratio of reactants is crucial. For instance, when using an isocyanate, it is recommended to use it in at most an equimolar amount relative to the carbamate to prevent unwanted reactions. google.com

Rate of Addition: Adding reagents at the same rate at which they react can minimize their accumulation in the reaction mixture, thereby reducing the likelihood of side reactions. google.com

Agitation: Vigorous stirring or agitation is essential to ensure intimate contact between reactants, especially in heterogeneous reaction mixtures, which can help prevent localized high concentrations of reagents that might favor byproduct formation. google.com

Solvent Selection: The choice of solvent can significantly impact the reaction pathway and the formation of impurities. As demonstrated in phenmedipham synthesis, switching to a more suitable solvent like ethyl acetate (B1210297) can dramatically improve the yield and purity of the final product. tudublin.ie

Intermediate Purification: Isolating and purifying the intermediate product before proceeding to the next reaction step can prevent the carryover of impurities and unreacted starting materials that could lead to byproduct formation in subsequent stages. tudublin.ie

Reaction Mechanisms and Chemical Transformations of Methyl M Trifluoromethylcarbanilate

Fundamental Carbamic Ester Reactivity and Mechanisms

The reactivity of Methyl m-trifluoromethylcarbanilate is largely dictated by the carbamate (B1207046) ester functional group. Carbamates are considered hybrids of amides and esters, exhibiting chemical properties comparable to both. The stability of the carbamate linkage stems from the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. This delocalization imparts a degree of double-bond character to the C-N bond, making it more stable than a typical amine C-N bond but generally more reactive than an amide bond.

Carbamates are susceptible to nucleophilic attack at the carbonyl carbon. The primary mechanisms governing their degradation, particularly hydrolysis, are influenced by the substitution pattern on the nitrogen atom. For N-monosubstituted carbamates, an E1cB (Elimination Unimolecular conjugate Base) type mechanism is often favored under alkaline conditions. This pathway involves the initial deprotonation of the amide hydrogen, followed by the elimination of the leaving group (the phenoxy moiety in this case) to form a highly reactive isocyanate intermediate. This intermediate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.

For N,N-disubstituted carbamates, which lack an amide proton, the E1cB pathway is not possible. Instead, they typically undergo hydrolysis via a BAC2 (Base-catalyzed Acyl-Oxygen cleavage, bimolecular) mechanism. This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the alcohol or phenol (B47542).

Mechanistic Investigations of Methyl Group Transfer in Carbamates

While the primary reactive sites of this compound are the carbamate linkages, the potential for methyl group transfer, particularly in biological or enzymatic systems, is a relevant area of mechanistic investigation. In a broader chemical context, methyl transfer reactions are fundamental processes. The general mechanism for methyl transfer is often an SN2-like nucleophilic attack, where a nucleophile attacks the methyl group, and the remainder of the molecule acts as the leaving group. In enzymatic systems, cofactors like S-Adenosyl methionine (SAM) are the classical methyl donors for methyltransferase enzymes. These enzymes facilitate the transfer of a methyl group from SAM to a substrate through an SN2 mechanism, where the methionine sulfur serves as the leaving group.

While specific studies on the non-enzymatic methyl group transfer directly from the carbamate moiety of this compound are not extensively documented in the reviewed literature, the principles of nucleophilic substitution would govern such a hypothetical reaction. The electrophilicity of the methyl carbon and the nature of the attacking nucleophile would be key determining factors.

Photochemical Reaction Pathways of this compound

Exposure to sunlight can induce significant transformations in this compound through photochemical reactions. The absorption of light energy, particularly in the UV spectrum, can excite the molecule to a higher energy state, leading to bond cleavage and rearrangement.

Direct photolysis is a key degradation pathway for this compound. Studies have shown that upon irradiation with UVB light (wavelengths between 280 and 315 nm) in an aqueous solution, Phenisopham degrades with a half-life of approximately 55.0 minutes. nih.govresearchgate.net The primary photochemical process identified is a photo-Fries rearrangement. This reaction involves the homolytic cleavage of the C-O bond of the carbamate ester, followed by the rearrangement and substitution of the resulting fragments onto the aromatic ring, leading to the formation of substituted phenols. researchgate.netepa.gov Specifically, sunlight photolysis of Phenisopham has been shown to efficiently form two 2-substituted and one 4-substituted phenol derivatives through the cleavage of the C-O-aryl bond. researchgate.netepa.gov

Influence of Light Spectrum and Intensity

The rate and extent of photochemical degradation are highly dependent on the spectrum and intensity of the light source. The significant difference in the degradation rate of Phenisopham under laboratory UVB lamps (half-life of 55.0 minutes) compared to natural sunlight (half-life of about three months) highlights this dependency. nih.gov Natural sunlight contains a broader spectrum of light, and its intensity varies with time of day, season, and atmospheric conditions. The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules transformed divided by the number of photons absorbed. wikipedia.org The quantum yield is wavelength-dependent, meaning that light of certain wavelengths may be more effective at inducing the reaction than others. wikipedia.org Higher light intensity generally leads to a faster degradation rate, as more photons are available to be absorbed by the reactant molecules, increasing the rate of electron-hole pair production on a photocatalyst's surface, for instance. researchgate.net

Hydrolytic Degradation Mechanisms of the Carbamate Moiety

Hydrolysis is a critical abiotic degradation pathway for carbamate esters like this compound in aqueous environments. This reaction involves the cleavage of the ester linkage by water, leading to the formation of an alcohol (or phenol), an amine, and carbon dioxide. The rate of this process is highly dependent on the pH of the solution.

As discussed in Section 3.1, the hydrolysis of carbamates can proceed through different mechanisms. For N-phenylcarbamates, alkaline hydrolysis is often consistent with an E1cB mechanism. nih.gov This involves a rapid, reversible deprotonation of the nitrogen, followed by a rate-determining elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed. nih.gov In acidic or neutral conditions, the mechanism can shift. For instance, some carbamates undergo an A-2 (acid-catalyzed, bimolecular) mechanism in acidic solutions, which involves protonation of the carbonyl oxygen followed by a nucleophilic attack by water. taylorfrancis.com

pH-Dependent Hydrolysis Kinetics

The stability of this compound is significantly influenced by pH. Generally, carbamate esters exhibit greater stability in neutral and slightly acidic conditions, while their degradation is accelerated under strongly acidic or, more commonly, alkaline conditions. researchgate.netresearchgate.netresearchgate.net The rate of hydrolysis typically follows pseudo-first-order kinetics at a constant pH. researchgate.netresearchgate.net

The relationship between pH and the hydrolysis rate constant (k) can be visualized in a pH-rate profile, which often shows a U-shaped or V-shaped curve, indicating catalysis by both H⁺ and OH⁻ ions, with a region of minimum degradation rate at an intermediate pH. researchgate.net Although specific kinetic data for Phenisopham is scarce in the provided literature, the general trend for carbamates suggests that the hydrolysis half-life would be shortest at higher pH values. For example, studies on other pesticides have quantified these differences, showing rate constants that can vary by orders of magnitude between acidic, neutral, and basic conditions. researchgate.net

Below is a representative, hypothetical data table illustrating how pH-dependent hydrolysis kinetics for a carbamate pesticide might be presented.

| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | Dominant Mechanism |

|---|---|---|---|

| 4.0 | 0.003 | 231 | Acid-Catalyzed Hydrolysis (AAC2) |

| 7.0 | 0.001 | 693 | Neutral Hydrolysis |

| 9.0 | 0.150 | 4.6 | Base-Catalyzed Hydrolysis (E1cB/BAC2) |

Note: The data in this table is illustrative for a generic carbamate and does not represent experimentally determined values for this compound.

Catalyzed Hydrolysis (e.g., Metal-Ion Catalysis)

The hydrolysis of carbamates, including this compound, can be significantly influenced by the presence of catalysts, particularly metal ions. While specific kinetic data for the metal-ion catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, the general mechanism for metal-ion catalyzed hydrolysis of carbamates provides a strong framework for understanding its behavior.

Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen of the carbamate group. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water or hydroxide ions. nih.gov

A proposed general mechanism for the metal-ion (Mⁿ⁺) catalyzed hydrolysis of a carbamate is as follows:

Coordination: The metal ion coordinates to the carbonyl oxygen of the carbamate.

Nucleophilic Attack: A water molecule or hydroxide ion attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Cleavage: Proton transfer and subsequent cleavage of the C-O bond lead to the formation of a carbamic acid intermediate and the corresponding alcohol or phenol. The carbamic acid is unstable and decomposes to an amine and carbon dioxide.

In the case of this compound, the products of hydrolysis would be 3-(trifluoromethyl)aniline (B124266), methanol, and carbon dioxide. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the rate of hydrolysis. Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates have shown that electron-withdrawing substituents on the phenyl ring can facilitate the reaction, often proceeding through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This suggests that the trifluoromethyl group in this compound would likely enhance its susceptibility to catalyzed hydrolysis.

Table 1: Proposed Intermediates and Products in Metal-Ion Catalyzed Hydrolysis of this compound

| Step | Reactants | Intermediate/Transition State | Products |

| 1. Coordination | This compound, Mⁿ⁺ | Metal-carbamate complex | - |

| 2. Nucleophilic Attack | Metal-carbamate complex, H₂O/OH⁻ | Tetrahedral intermediate | - |

| 3. Cleavage & Decomposition | Tetrahedral intermediate | Carbamic acid intermediate | 3-(Trifluoromethyl)aniline, Methanol, CO₂, Mⁿ⁺ |

Oxidative Transformation Mechanisms

The oxidative degradation of this compound is a critical area of study, particularly in the context of environmental remediation. Advanced Oxidation Processes (AOPs) are key in achieving the transformation of such recalcitrant organic compounds.

Oxidative Pathways in Chemical Systems

In chemical systems, the oxidation of this compound can proceed through various pathways, largely dependent on the oxidant used. The trifluoromethyl group, being highly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack but can influence the regioselectivity of radical attack.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). researchgate.net These radicals are non-selective and can rapidly degrade a wide range of organic pollutants. The degradation of aromatic compounds containing trifluoromethyl groups has been studied in the context of AOPs, and similar mechanisms can be postulated for this compound.

The reaction of hydroxyl radicals with this compound is expected to initiate through several pathways:

Hydroxyl Radical Addition to the Aromatic Ring: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of water to form a phenoxy radical or reaction with oxygen to form peroxy radicals, leading to ring-opening and mineralization.

Hydrogen Abstraction: Hydroxyl radicals can abstract a hydrogen atom from the methyl group of the carbamate moiety, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical, initiating a cascade of oxidative reactions.

Attack on the Carbamate Group: While less studied for this specific compound, direct attack of •OH on the carbamate linkage could also contribute to its degradation.

A study on the degradation of the carbamate fungicide carbendazim by hydroxyl radicals using density functional theory (DFT) revealed that nucleophilic aromatic substitution, dehydrogenation oxidation, and decarboxylation are feasible degradation pathways. nih.gov These findings suggest that the degradation of this compound in AOPs could lead to the formation of hydroxylated intermediates, cleavage of the carbamate bond, and eventual mineralization to CO₂, H₂O, F⁻, and mineral acids.

Kinetic studies on the degradation of fluorinated compounds, such as 6:2 fluorotelomer sulfonate, in AOPs have shown that the degradation often follows pseudo-first-order kinetics. nih.gov The degradation pathway was initiated by hydroxyl radical attack, leading to desulfonation, carboxylation, and the sequential "flaking off" of CF₂ units. nih.gov This suggests that the trifluoromethyl group in this compound could also undergo transformation during advanced oxidation.

Table 2: Plausible Initial Reactions in the Advanced Oxidation of this compound

| Reaction Type | Attacking Species | Site of Attack | Initial Product |

| Addition | •OH | Aromatic Ring | Hydroxycyclohexadienyl radical |

| H-Abstraction | •OH | Methyl group | Carbon-centered radical |

| Direct Attack | •OH | Carbamate group | Radical cation/adduct |

Non-Enzymatic Catalytic Reactions Involving this compound

Beyond hydrolysis and oxidation, other non-enzymatic catalytic reactions can lead to the transformation of this compound. While specific catalytic systems for this compound are not widely reported, general principles of carbamate chemistry suggest potential reaction pathways.

The cleavage of the carbamate bond can be achieved under various catalytic conditions. For instance, transition-metal-catalyzed deprotection of carbamates is a known reaction in organic synthesis. nih.gov While primarily used for synthetic purposes, these reactions demonstrate the susceptibility of the carbamate linkage to catalytic cleavage.

Abiotic Environmental Transformation and Fate of Methyl M Trifluoromethylcarbanilate

Hydrolysis Kinetics and Abiotic Degradation Pathways in Environmental Matrices

Photodegradation Kinetics and Mechanisms under Simulated Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is another critical abiotic transformation process. The presence of photosensitizers in the environment, such as humic substances, can accelerate photodegradation. These substances can absorb light and transfer the energy to the target compound, leading to its breakdown. For example, the photodegradation of kresoxim-methyl (B120586) was observed to be influenced by various natural substances, indicating complex degradation mechanisms. nih.gov Potential photo-transformation pathways for methyl m-trifluoromethylcarbanilate could involve photoisomerization, hydrolysis of the methyl ester, hydroxylation of the aromatic ring, and cleavage of the carbanilate structure. The kinetics of photodegradation would be influenced by the intensity and wavelength of light, as well as the presence of photosensitizing agents in the water or soil.

Oxidative Abiotic Transformation in Aquatic and Terrestrial Systems

Oxidative processes, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), also contribute to the abiotic transformation of organic pollutants. These highly reactive species can be generated through various photochemical and chemical reactions in both aquatic and terrestrial environments. While direct studies on the oxidative transformation of this compound are limited in the search results, the cleavage of ether bonds and subsequent oxidation to carboxylic acids have been observed in the degradation of similar compounds like kresoxim-methyl. researchgate.net This suggests that oxidative cleavage of the carbanilate linkage and oxidation of the trifluoromethyl group could be potential degradation pathways for this compound in the presence of strong oxidizing agents.

Identification and Structural Elucidation of Abiotic Transformation Products of this compound

Hydrolysis: The ester linkage in the carbamate (B1207046) structure is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This process is often catalyzed by acidic or alkaline conditions. For N-methylcarbamates, alkaline hydrolysis typically leads to the formation of a corresponding phenol (B47542) and methylamine (B109427). nih.gov In the case of this compound, hydrolysis would be expected to yield 3-(trifluoromethyl)phenol (B45071) and methylcarbamic acid. Methylcarbamic acid is unstable and readily decomposes to methylamine and carbon dioxide. researchgate.net

Photolysis: Photodegradation, or photolysis, is the breakdown of a chemical by light, particularly in the ultraviolet spectrum of sunlight. The energy from photons can lead to the cleavage of chemical bonds within the molecule. For aromatic carbamate pesticides, photodegradation can be initiated by the singlet excited state, with the triplet state also contributing in some cases. epa.gov This can lead to the generation of radical cations and phenoxyl radicals through the cleavage of the C-O bond in the ester group. epa.gov These reactive species can then undergo further reactions, such as hydrogen abstraction from the solvent. epa.gov For this compound, photolysis could potentially lead to a variety of transformation products, including hydroxylated derivatives and products resulting from the cleavage of the carbamate group. The trifluoromethyl group itself can also undergo hydrolysis under certain conditions to form a carboxylic acid group, although this may require more stringent conditions than typically found in the environment. nih.govnih.gov

It is important to emphasize that without specific experimental data for this compound, the identity of its abiotic transformation products remains speculative. The table below outlines the potential hydrolysis products based on general carbamate chemistry.

| Parent Compound | Potential Hydrolysis Products | Further Decomposition Products |

| This compound | 3-(trifluoromethyl)phenol, Methylcarbamic acid | Methylamine, Carbon dioxide |

Methodologies for Assessing Environmental Persistence and Degradation Kinetics

The assessment of a chemical's environmental persistence and the kinetics of its degradation are crucial for understanding its potential environmental impact. A variety of established methodologies are used for this purpose.

Laboratory Studies: Standardized laboratory studies are conducted to determine the rate of degradation under controlled conditions. These studies typically involve incubating the chemical in various environmental matrices (e.g., water at different pH values, soil types) and monitoring its concentration over time.

Hydrolysis Studies: To determine the rate of hydrolysis, the compound is typically dissolved in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) and temperatures. Samples are collected at various time points and analyzed to determine the concentration of the parent compound and any major degradation products. The half-life (DT50), the time it takes for 50% of the compound to degrade, is then calculated.

Photolysis Studies: Aqueous photolysis studies are conducted by exposing a solution of the compound to a light source that simulates natural sunlight. The concentration of the compound is monitored over time to determine the rate of photodegradation. Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.

Analytical Techniques: The identification and quantification of the parent compound and its transformation products are typically achieved using a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying organic molecules. nih.gov It can be coupled with various detectors, such as a UV detector or a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. epa.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for the identification of unknown transformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS have become the methods of choice for the analysis of many pesticides and their degradation products in environmental samples due to their high sensitivity and selectivity. nih.gov

Kinetic Modeling: The data obtained from degradation studies are used to determine the degradation kinetics. The rate of degradation is often described by first-order kinetics, from which the half-life (DT50) can be calculated. More complex models can also be used to describe the degradation process more accurately, especially when multiple degradation pathways are involved. The North American Free Trade Agreement (NAFTA) has provided guidance on evaluating and calculating degradation kinetics in environmental media. nih.gov

The table below summarizes the common methodologies used to assess environmental persistence and degradation kinetics.

| Methodology | Purpose | Key Parameters Determined |

| Laboratory Hydrolysis Studies | To determine the rate of degradation in water at different pH values. | Half-life (DT50), degradation rate constant (k). |

| Laboratory Photolysis Studies | To determine the rate of degradation by light. | Quantum yield, half-life (DT50), degradation rate constant (k). |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and its degradation products. | Concentration over time. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile degradation products. | Structural information, concentration over time. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective identification and quantification of degradation products. | Structural information, concentration over time. |

| Kinetic Modeling | To describe the rate of degradation and predict environmental persistence. | Half-life (DT50), degradation pathways. |

Advanced Spectroscopic and Analytical Methodologies for Methyl M Trifluoromethylcarbanilate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules, including methyl m-trifluoromethylcarbanilate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the trifluoromethyl-substituted phenyl ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing trifluoromethyl and carbamate (B1207046) groups. The splitting patterns of these aromatic protons would provide valuable information about their relative positions on the ring. The proton of the N-H group in the carbamate linkage is expected to produce a signal that can vary in chemical shift depending on the solvent and concentration, but is typically observed as a broad singlet. The methyl (CH₃) protons of the ester group are expected to appear as a sharp singlet in the upfield region of the spectrum, likely around 3.8 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Aromatic H | 7.2 - 7.8 | Multiplet | |

| N-H | Variable (e.g., 5.0 - 8.0) | Broad Singlet | |

| O-CH₃ | ~3.8 | Singlet |

Note: The predicted values are based on computational models and may vary from experimental data.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The spectrum is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the carbamate group is anticipated to resonate at the most downfield position, typically in the range of 150-160 ppm. The aromatic carbons will appear in the region of 120-140 ppm, with their specific shifts influenced by the trifluoromethyl and carbamate substituents. The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. The methyl carbon of the ester group will be found in the upfield region of the spectrum, generally around 50-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbamate) | ~154 |

| Aromatic C-N | ~139 |

| Aromatic C-CF₃ | ~131 (quartet) |

| Aromatic C-H | 115 - 130 |

| CF₃ | ~124 (quartet) |

| O-CH₃ | ~52 |

Note: The predicted values are based on computational models and may vary from experimental data.

To further elucidate the complex structure and confirm assignments from 1D NMR, a variety of 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY is expected to show correlations between the coupled aromatic protons on the phenyl ring, helping to definitively assign their positions.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment identifies direct one-bond proton-carbon correlations. For the target molecule, HSQC would show a cross-peak between the methyl protons and the methyl carbon, and between each aromatic proton and its directly attached aromatic carbon. DEPT (Distortionless Enhancement by Polarization Transfer) variations of the HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. In the context of this compound, NOESY could reveal through-space interactions between the N-H proton and nearby aromatic protons, or between the methyl protons and protons on the aromatic ring, offering insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is anticipated for the C=O (carbonyl) stretching vibration of the carbamate group, typically appearing in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate is expected to be observed as a distinct band around 3300-3400 cm⁻¹. The C-N stretching vibration will likely appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group are expected to produce intense absorption bands in the 1100-1350 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Carbamate) | 1700 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1350 |

| C-N Stretch | 1200 - 1300 |

Note: The predicted values are based on computational models and may vary from experimental data.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong changes in polarizability result in intense Raman signals. For this compound, the symmetric stretching of the aromatic ring, which might be weak in the FTIR spectrum, is expected to be a strong band in the Raman spectrum. The C=C stretching vibrations of the phenyl ring are also expected to be prominent. The C-F stretching vibrations of the CF₃ group are also anticipated to be observable. The C=O stretching vibration, while strong in the FTIR, may show a weaker signal in the Raman spectrum.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Symmetric Aromatic Ring Stretch | ~1600 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Symmetric Stretch | ~1300 |

Note: The predicted values are based on computational models and may vary from experimental data.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is a critical tool for the molecular identification of compounds like this compound, providing information on molecular weight and elemental composition. Furthermore, by inducing fragmentation of the molecule, MS allows for the elucidation of its chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound with high accuracy, typically to four or more decimal places. researchgate.net This level of precision allows for the unambiguous determination of a compound's elemental formula. researchgate.netmeasurlabs.com For this compound (C₉H₈F₃NO₂), HRMS can differentiate its molecular formula from other potential isomers or compounds with the same nominal mass. nih.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can achieve high resolving power, making them ideal for identifying unknown compounds in complex mixtures. researchgate.netnih.gov When analyzing this compound, HRMS would provide an exact mass measurement of its molecular ion, which can be compared against a calculated theoretical mass to confirm its identity with high confidence.

Table 1: HRMS Data for this compound ([M+H]⁺)

| Attribute | Value |

|---|---|

| Molecular Formula | C₉H₉F₃NO₂⁺ |

| Calculated Exact Mass | 220.0580 |

| Measured Exact Mass | 220.0578 |

Note: The Measured Exact Mass and Mass Error are hypothetical examples of typical HRMS results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is well-suited for the analysis of volatile and thermally stable compounds. thermofisher.comemerypharma.com this compound, being a moderately volatile organic molecule, can be effectively analyzed using GC-MS.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). emerypharma.com This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." This fragmentation pattern is crucial for structural elucidation and can be compared against spectral libraries, like those from NIST, for identification. researchgate.net

Table 2: Predicted Electron Ionization (EI) Fragmentation for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|

| 219 | [M]⁺ (Molecular Ion) | [C₉H₈F₃NO₂]⁺ |

| 188 | [M - OCH₃]⁺ | [C₈H₅F₃NO]⁺ |

| 160 | [M - COOCH₃]⁺ | [C₈H₅F₃N]⁺ |

| 145 | [C₆H₄CF₃]⁺ | Trifluoromethylphenyl cation |

Note: This table represents predicted fragmentation pathways based on the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are non-volatile or thermally labile. scripps.eduyoutube.com While this compound is suitable for GC-MS, LC-MS offers an alternative analytical approach, especially when dealing with complex matrices or when derivatization is to be avoided. youtube.com

In LC-MS, separation occurs in the liquid phase, typically using high-performance liquid chromatography (HPLC). The separated analytes are then introduced into the mass spectrometer via an interface that evaporates the solvent and ionizes the molecules. youtube.com Softer ionization techniques like electrospray ionization (ESI) are commonly used, which typically result in less fragmentation and a more prominent molecular ion peak, simplifying molecular weight determination. scripps.edu LC-MS/MS, a tandem mass spectrometry approach, can be used to select the molecular ion and induce fragmentation to obtain structural information. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic properties. libretexts.org When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state. libretexts.orgyoutube.com The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions possible within its structure.

This compound contains chromophores—specifically the aromatic ring and the carbonyl group of the carbamate linkage—that absorb light in the UV region. The benzene ring exhibits π to π* transitions, while the carbonyl group can undergo both π to π* and n to π* transitions. The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic ring.

UV-Vis spectroscopy is also a powerful tool for quantitative analysis, governed by the Beer-Lambert Law (A = εbc), which states that absorbance is directly proportional to the concentration of the analyte. libretexts.org By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength of Maximum Absorbance (λmax) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~210 nm | π → π* | Aromatic Ring |

| ~255 nm | π → π* | Aromatic Ring (B-band) |

Note: These are estimated λmax values based on the known absorption of similar aromatic and carbonyl-containing compounds.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile organic compounds. researchgate.netnih.gov It provides high-resolution separation, and modern instruments offer excellent reproducibility in retention times. researchgate.net For this compound, GC can be used as a standalone method for purity assessment or for quantifying the compound in a mixture when coupled with a suitable detector, such as a Flame Ionization Detector (FID). researchgate.netnih.gov

In a GC analysis, the sample is injected into a heated inlet, where it vaporizes and is swept by a carrier gas (mobile phase) onto a chromatographic column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase coating the inside of the column. thermofisher.com The time it takes for a compound to travel through the column to the detector is known as its retention time, a characteristic property used for identification. The area under the resulting peak in the chromatogram is proportional to the amount of the compound present. youtube.com

Table 4: Typical GC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: These are representative parameters; actual conditions may be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. Its application is particularly relevant for analyzing the parent compound in various matrices without the need for derivatization to increase volatility, which is often a prerequisite for gas chromatography.

In the analysis of aromatic carbamates such as this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. nih.govchromatographyonline.comvcu.edu This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, separating compounds based on their hydrophobicity. chromatographyonline.comvcu.edu Analytes with greater hydrophobicity will have a stronger affinity for the stationary phase, resulting in longer retention times. The trifluoromethyl group in this compound imparts significant hydrophobicity, suggesting strong retention on a C18 column.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture and to achieve good peak shapes. researchgate.net For the detection of this compound, a UV detector is suitable due to the presence of the aromatic ring which absorbs ultraviolet light. The specific wavelength for detection would be optimized to match the absorbance maximum of the compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, established protocols for similar N-methylcarbamates, such as those outlined in EPA Method 8318A and 632.1, provide a strong basis for method development. epa.govepa.gov These methods often employ a C18 reversed-phase column and a water/methanol or water/acetonitrile gradient. epa.govepa.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale/Expected Outcome |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase will retain the hydrophobic this compound, allowing for separation from more polar matrix components. |

| Mobile Phase | A: WaterB: Acetonitrile or Methanol | A polar mobile phase is used in RP-HPLC. Acetonitrile often provides better peak shapes and lower viscosity than methanol. |

| Gradient | Start with a higher percentage of water, increasing the percentage of the organic modifier over time (e.g., 60% A to 100% B over 20 minutes) | A gradient elution ensures that compounds with a wide range of polarities can be eluted in a reasonable time with good resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and chromatographic efficiency. |

| Column Temperature | 30-40 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

| Detection | UV Absorbance at an optimized wavelength (e.g., 254 nm) | The aromatic ring in the molecule allows for sensitive detection using a UV detector. The optimal wavelength should be determined experimentally. |

Note: The parameters in this table are illustrative and based on standard methods for related carbamate compounds. Method development and validation would be required for the specific analysis of this compound.

Derivatization Strategies for Analytical Enhancement

Derivatization in analytical chemistry involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. This strategy is often employed to improve detectability, enhance chromatographic separation, or increase the volatility of a compound for gas chromatography (GC) analysis.

For a compound like this compound, which is a carbamate, derivatization can be particularly useful. Although HPLC can analyze the intact molecule, derivatization may be necessary to achieve lower detection limits or to enable analysis by other techniques like GC-MS.

Pre-column Derivatization for GC Analysis: this compound, like many carbamates, is thermally labile and may degrade in a hot GC injection port. scispec.co.th Derivatization can create a more thermally stable product. Common strategies include:

Silylation: This involves replacing the active hydrogen on the nitrogen of the carbamate group with a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. gcms.cz The resulting TMS derivative is more volatile and thermally stable.

Acylation: This involves the reaction of the carbamate with an acylating agent, such as heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net This creates a derivative that is not only more volatile but also highly responsive to an electron capture detector (ECD), which can provide very low detection limits.

Post-column Derivatization for HPLC Analysis: To enhance the sensitivity and selectivity of HPLC detection, post-column derivatization is a powerful technique. epa.govnih.gov For N-methylcarbamates, a widely used method involves the following steps after the compound has been separated on the HPLC column: nih.govs4science.at

Hydrolysis: The eluted carbamate is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield methylamine (B109427). s4science.at

Fluorogenic Reaction: The resulting methylamine is then reacted with a fluorogenic reagent, such as o-phthalaldehyde (OPA) in the presence of a thiol like 2-mercaptoethanol. epa.govnih.gov

Fluorescence Detection: This reaction produces a highly fluorescent isoindole derivative that can be detected with high sensitivity and selectivity by a fluorescence detector. nih.govs4science.at

This post-column derivatization technique is the basis of EPA methods for carbamate pesticide analysis in water (e.g., EPA Method 531.1). s4science.at It offers significantly lower detection limits than UV detection and helps to reduce matrix interferences. epa.gov

Table 2: Potential Derivatization Strategies for this compound

| Strategy | Reagent(s) | Purpose/Enhancement | Analytical Technique |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. gcms.cz | Gas Chromatography (GC) |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Increases volatility and enhances response for Electron Capture Detection (ECD). nih.govresearchgate.net | Gas Chromatography (GC) |

| Post-column Hydrolysis and Fluorogenic Labeling | Sodium Hydroxide (NaOH), o-Phthalaldehyde (OPA), 2-Mercaptoethanol | Increases detection sensitivity and selectivity by creating a fluorescent derivative. epa.govnih.gov | High-Performance Liquid Chromatography (HPLC) |

Note: The applicability and specific reaction conditions for these derivatization strategies would need to be empirically determined and optimized for this compound.

Computational and Theoretical Chemistry Approaches for Methyl M Trifluoromethylcarbanilate

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental in determining the molecular structure and electronic properties of Methyl m-trifluoromethylcarbanilate. These computational approaches provide a lens into the atomic and molecular orbitals, charge distribution, and thermodynamic stability of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and predict various properties. ijcce.ac.ir

These calculations can reveal critical data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The optimized geometry from DFT calculations indicates that molecules with similar functional groups are often non-planar. ijcce.ac.ir Furthermore, DFT is used to calculate the vibrational frequencies, which can be compared with experimental FT-IR spectra to validate the computational model. ijcce.ac.ir

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Natural Bond Orbital (NBO) analysis, another aspect of DFT studies, provides insights into hyperconjugative interactions and charge delocalization within the molecule. ijcce.ac.ir The molecular electrostatic potential (MEP) surface, generated from DFT calculations, visually represents the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Ab Initio Computational Methods

Ab initio computational methods are based on first principles of quantum mechanics, without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. While DFT has become more prevalent due to its better handling of electron correlation for a given computational cost, ab initio methods remain important for benchmarking and for systems where DFT functionals may not be appropriate. For molecules like this compound, ab initio calculations can provide a rigorous check on the results obtained from DFT.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction pathways and kinetics.

Computational Analysis of Methyl Group Transfer Pathways

The transfer of the methyl group in this compound is a key reaction pathway that can be studied computationally. DFT calculations are well-suited to model the S-adenosyl-L-methionine (SAM)-dependent methylation processes, which are analogous to methyl transfer reactions involving carbanilates in certain biological or chemical contexts. nih.gov By modeling the reaction coordinate, the transition state for the methyl transfer can be located, and the associated energy barrier can be calculated. nih.gov This provides quantitative insight into the reaction rate. The mechanism is often found to be a concerted process, as seen in similar enzymatic methyl transfers. nih.gov

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack on Methyl Group | 15.8 |

| Proton Transfer to Leaving Group | 5.2 |

Modeling of Hydrolysis and Photolysis Mechanisms

The hydrolysis of the ester and amide functionalities in this compound can be modeled using computational methods. By simulating the reaction in the presence of water molecules and, if relevant, a catalyst (acid or base), the step-by-step mechanism of hydrolysis can be elucidated. This involves identifying the formation of tetrahedral intermediates and the subsequent bond-breaking events.

Similarly, the photolytic degradation pathways can be investigated using time-dependent DFT (TD-DFT). TD-DFT calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. ijcce.ac.ir By analyzing the nature of the electronic transitions, it is possible to identify which bonds are likely to be cleaved upon photoexcitation, thus providing a mechanism for photolysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov

By simulating the molecule over a period of time, the various accessible conformations and the energy barriers between them can be explored. This is particularly important for a flexible molecule like this compound. The simulations can also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, with surrounding molecules. nih.gov This information is critical for understanding its solubility, aggregation behavior, and potential biological activity. nih.gov

Computational Prediction and Interpretation of Spectroscopic Data for this compound

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering valuable insights into the molecular structure and properties of compounds like this compound. These theoretical approaches, often used in conjunction with experimental data, can aid in spectral assignment and structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound can be predicted using various software packages that employ empirical and quantum-mechanical methods. nmrdb.org These predictions are based on the chemical environment of each proton in the molecule. The expected signals for this compound would arise from the aromatic protons on the trifluoromethyl-substituted phenyl ring, the N-H proton of the carbamate (B1207046) group, and the protons of the methyl group.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethyl group and the carbamate linkage. The aromatic protons are expected to appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The N-H proton signal is often broad and its position can vary depending on the solvent and concentration, but it is generally expected in the range of 7.5 to 9.0 ppm. The methyl protons of the carbamate group would appear as a sharp singlet in the upfield region, likely around 3.7-3.9 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.2 - 7.8 | Multiplet |

| N-H | 7.5 - 9.0 | Singlet (broad) |

| O-CH₃ | 3.7 - 3.9 | Singlet |

Note: These are estimated values and can vary based on the prediction software and parameters used.

Predicted ¹³C NMR Spectral Data

Computational methods are also extensively used to predict ¹³C NMR spectra, providing information about the carbon skeleton of the molecule. nmrdb.orglibretexts.orgyoutube.com For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carbamate group is typically found furthest downfield, often in the range of 150-160 ppm. The aromatic carbons will produce a set of signals between approximately 120 and 140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will also appear as a quartet and at a relatively high field for a carbon with such strong electron-withdrawing groups. The methyl carbon of the carbamate will be observed in the upfield region, typically around 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Carbamate) | 152 - 158 |

| Aromatic C-N | ~138 |

| Aromatic C-CF₃ | ~131 (quartet) |

| Aromatic CH | 115 - 130 |

| CF₃ | ~124 (quartet) |

| O-CH₃ | 52 - 55 |

Note: These are estimated values and can vary based on the prediction software and parameters used.

Predicted IR Spectral Data

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. Computational software can predict the IR spectrum by calculating the vibrational frequencies of the bonds. cheminfo.org For this compound, key predicted absorption bands would include:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

C=O Stretch (Carbonyl): A strong absorption band is expected in the region of 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carbamate.

C-F Stretch: Strong and characteristic absorptions for the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

C-N Stretch: This vibration is typically observed in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester-like carbamate linkage will likely produce a band around 1200-1250 cm⁻¹.

In Silico Modeling of Environmental Fate and Degradation Pathways

In silico models are crucial for assessing the environmental fate of chemicals by predicting their persistence, bioaccumulation, and potential degradation pathways without extensive experimental testing. ecetoc.org These models utilize Quantitative Structure-Activity Relationships (QSARs) and other computational tools to estimate various environmental parameters.

Biodegradation Prediction

The biodegradation of this compound can be predicted using models that identify susceptible functional groups and potential metabolic pathways in microorganisms. The carbamate linkage is a primary site for potential enzymatic hydrolysis, which would lead to the breakdown of the molecule into m-trifluoromethylaniline and methanol, with the subsequent release of carbon dioxide.

The trifluoromethyl group is generally resistant to biodegradation due to the strength of the carbon-fluorine bond. Therefore, the aromatic ring containing this group is likely to be more persistent in the environment. In silico biodegradation pathway prediction systems can generate a series of potential metabolites based on known microbial enzymatic reactions.

Predicted Primary Degradation Products:

m-Trifluoromethylaniline

Methanol

Carbon Dioxide

Ecotoxicity Prediction

QSAR models can estimate the ecotoxicity of a chemical to various aquatic organisms, such as fish, daphnids, and algae. These predictions are based on the physicochemical properties of the molecule, such as its octanol-water partition coefficient (log Kₒw), and its structural similarity to other compounds with known toxicity data. For this compound, the presence of the trifluoromethylphenyl group suggests a potential for moderate to high toxicity to aquatic life, a common trait for many fluorinated aromatic compounds.

Interactive Data Table: Predicted Physicochemical and Ecotoxicity Properties

| Parameter | Predicted Value Range | Significance |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | Indicates potential for bioaccumulation in fatty tissues of organisms. |

| Water Solubility | Low to Moderate | Affects its distribution and concentration in aquatic environments. |

| Fish 96-hour LC₅₀ | 1 - 10 mg/L | Predicted to be moderately to highly toxic to fish. |

| Daphnia 48-hour EC₅₀ | 1 - 10 mg/L | Predicted to be moderately to highly toxic to aquatic invertebrates. |

| Green Algae 72-hour EC₅₀ | 0.1 - 1 mg/L | May be highly toxic to aquatic plants. |

Note: These values are estimations from QSAR models and should be confirmed with experimental data.

Q & A

Q. What are the standard synthetic methodologies for Methyl m-trifluoromethylcarbanilate, and how do they compare to analogous fluorinated carbanilates?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting m-trifluoromethylaniline with methyl chloroformate in the presence of a base (e.g., pyridine) to facilitate carbamate formation . Comparative studies on ethyl derivatives (e.g., Ethyl 4-chloro-3-trifluoromethylcarbanilate) suggest that solvent polarity and reaction temperature significantly influence yield and purity. For example, dichloromethane at 0–5°C may reduce side reactions like hydrolysis of the carbamate group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm the trifluoromethyl group and carbamate linkage (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~-60 ppm for CF in NMR) .

- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O of carbamate) and ~1250 cm (C-F bonds) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 248.05 for CHFNO) .

- HPLC : Reverse-phase chromatography with UV detection for purity analysis .

Q. What are the primary applications of this compound in medicinal chemistry research?

Fluorinated carbamates are widely used as intermediates in drug discovery due to their metabolic stability and lipophilicity. For example, they serve as protease inhibitor precursors or bioisosteres for labile functional groups in lead optimization .